1-Propanone, 2-methyl-1,3-diphenyl-, (2R)-
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Overview
Description
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- is a chiral compound with the molecular formula C16H16O It is known for its unique structural properties, which include two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of acetophenone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in diabetes management.
Comparison with Similar Compounds
1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- can be compared with other similar compounds such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines and its distinct structural difference of having only one phenyl group.
1,3-Diphenyl-2-propanone: Similar in having two phenyl groups but differs in the position of the methyl group.
2-Methyl-1,3-diphenyl-1,3-propanedione: Shares the diphenyl structure but has a different functional group arrangement.
The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-, (2R)- lies in its chiral nature and specific functional group positioning, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
159345-12-7 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2R)-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-13(12-14-8-4-2-5-9-14)16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-/m1/s1 |
InChI Key |
SJWYBOAJDVDQBO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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